![molecular formula C17H21N5O3 B215561 methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to exhibit antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been reported to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the expression of pro-inflammatory cytokines, and reduce the growth of bacterial colonies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the laboratory.
Direcciones Futuras
There are several future directions for research on methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate. One of the areas of research is to fully understand the mechanism of action of the compound. This will enable researchers to optimize its use in the laboratory and develop more effective therapeutic agents. Another area of research is to study the potential of this compound in the treatment of other diseases such as viral infections and autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of this compound to ensure its safe use in humans.
In conclusion, methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a compound that has shown potential in the field of medicine. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its use in the laboratory.
Métodos De Síntesis
The synthesis of methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-(propan-2-yl)aniline in the presence of acetic anhydride. The reaction mixture is then refluxed for several hours to obtain the desired product. The purity of the product can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
Methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have reported the potential of this compound in the treatment of cancer, bacterial infections, and inflammatory diseases.
Propiedades
Nombre del producto |
methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Fórmula molecular |
C17H21N5O3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl 2-[2-[(E)-[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C17H21N5O3/c1-10(2)11-4-6-12(7-5-11)19-16(18)22-17-20-13(8-14(23)21-17)9-15(24)25-3/h4-8,10H,9H2,1-3H3,(H4,18,19,20,21,22,23) |
Clave InChI |
VXXLOSYSEPGXHI-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)N/C(=N\C2=NC(=O)C=C(N2)CC(=O)OC)/N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CC(=O)OC)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
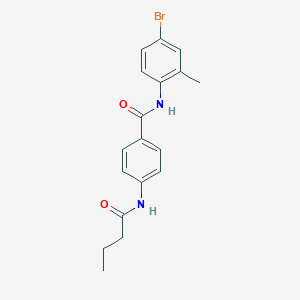

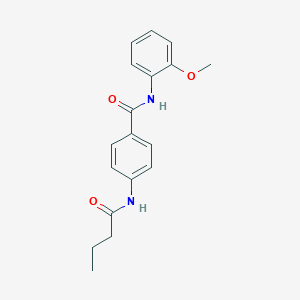
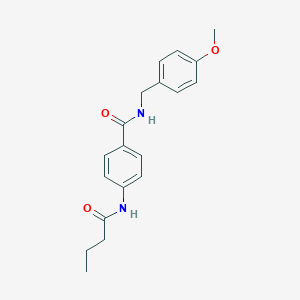


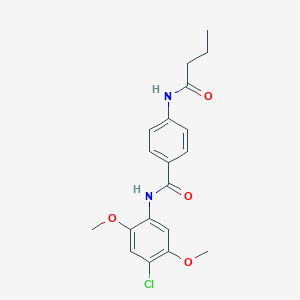
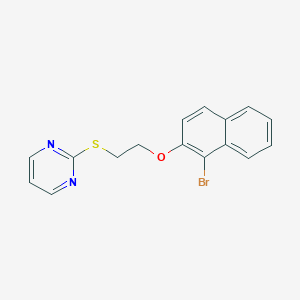
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)

![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)